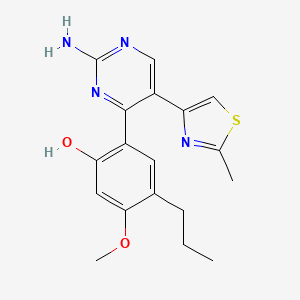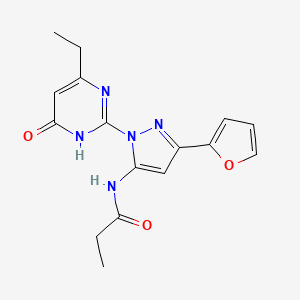
1-(3-Cyclopropyl-1,2-oxazol-4-yl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-cyclopropyl-1,2-oxazol-4-yl)methanol” is a chemical compound with the CAS Number: 2137687-77-3 . It has a molecular weight of 139.15 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclopropyl group attached to an oxazole ring, which is a five-membered ring containing two heteroatoms .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Asymmetric Synthesis and Chemical Properties
- Asymmetric Synthesis of Cyclopropylmethanamines : A study details the rhodium(II)-catalyzed cyclopropanation reaction, producing boryl-substituted cyclopropylmethanamines with high diastereo- and enantioselectivity. This method facilitates the derivation of various cyclopropylmethanamines containing a quaternary stereocenter, showcasing the compound's utility in synthesizing complex molecular structures (Miura et al., 2016).
- Tetrahydro-1,3-oxazepines Synthesis : Demonstrates an efficient synthesis route for tetrahydro-1,3-oxazepines, employing the regioselective intramolecular amination of cyclopropylmethyl cation. This showcases the compound's role in generating novel cyclic structures with potential pharmacological activities (Skvorcova et al., 2015).
Potential Anticancer and Antimicrobial Agents
- Novel Heterocyclic Compounds Synthesis : Research into the synthesis and molecular docking of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents indicates the significant potential of 1-(3-Cyclopropyl-1,2-oxazol-4-yl)-N-methylmethanamine derivatives. These compounds exhibit promising biological activities, underscoring their potential in drug development (Katariya et al., 2021).
Role in Understanding Biochemical Processes
- Cyclopropanamine Compounds in CNS Disorders : A patent outlines the use of cyclopropanamine compounds, including those related to 1-(3-Cyclopropyl-1,2-oxazol-4-yl)-N-methylmethanamine, for treating central nervous system disorders. These compounds inhibit lysine-specific demethylase-1, suggesting their utility in exploring treatments for schizophrenia, Alzheimer’s disease, and other conditions (Blass, 2016).
Safety and Hazards
properties
IUPAC Name |
1-(3-cyclopropyl-1,2-oxazol-4-yl)-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-9-4-7-5-11-10-8(7)6-2-3-6/h5-6,9H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMPZXULCNDGSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CON=C1C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

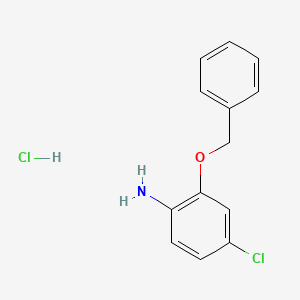
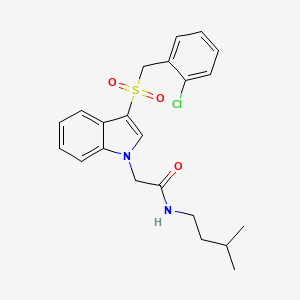
![N-(6-bromobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2836326.png)
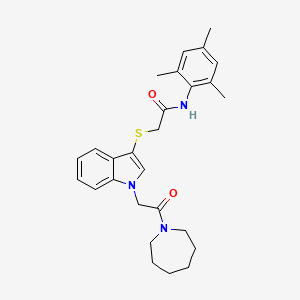
![3-[(2-Amino-4-chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2836329.png)
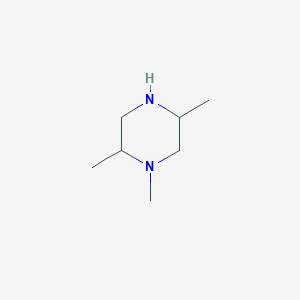
![N-([2,3'-bipyridin]-3-ylmethyl)-3-chlorobenzamide](/img/structure/B2836331.png)
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2836333.png)
